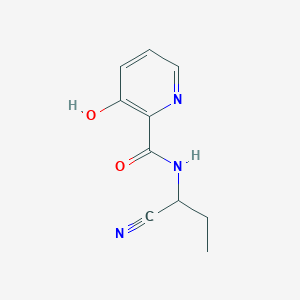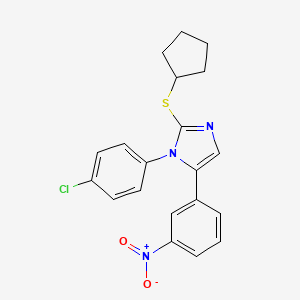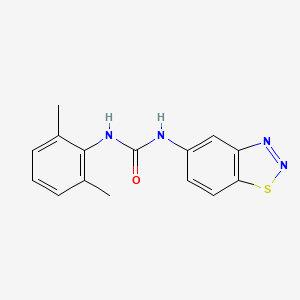
N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea, commonly known as BMTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMTU belongs to the class of benzothiadiazole derivatives and has been found to exhibit promising biological activities, making it a subject of interest for researchers.
Wissenschaftliche Forschungsanwendungen
Antiproliferative and Anticancer Properties
Compounds structurally similar to N-(1,2,3-benzothiadiazol-5-yl)-N'-(2,6-dimethylphenyl)urea have been investigated for their potential in inhibiting cancer cell growth. Urea and thiourea derivatives have demonstrated significant antiproliferative action against various cancer cell types, including Ehrlich carcinoma and K562 human leukemia cells. The effectiveness of these compounds in inhibiting DNA topoisomerases I and II-alpha, enzymes crucial in DNA replication, suggests their potential as anticancer agents (Esteves-Souza et al., 2006).
Fungicidal Applications
Some derivatives of this compound exhibit notable fungicidal properties. For instance, certain compounds have shown excellent activity against fungi like Rhizoctonia solani and Botrytis cinerea. This demonstrates the potential of these compounds in agricultural applications, particularly in protecting crops against fungal diseases (Song et al., 2008).
Antimicrobial Activity
The antimicrobial properties of these compounds are also noteworthy. Some urea derivatives have been synthesized and tested for their effectiveness against various microorganisms. Their structural characteristics and interactions, such as hydrogen bonding and π-π stacking interactions, play a significant role in their antimicrobial activity. These properties make them candidates for developing new antimicrobial agents (Zhang et al., 2017).
Photodegradation Studies
The photodegradation of urea derivatives, including those structurally related to this compound, has been studied. Understanding how these compounds degrade under light exposure is crucial in assessing their environmental impact and stability. This research is particularly relevant for their use in outdoor applications, such as in agriculture or photostable materials (Moorman et al., 1985).
Eigenschaften
IUPAC Name |
1-(1,2,3-benzothiadiazol-5-yl)-3-(2,6-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-4-3-5-10(2)14(9)17-15(20)16-11-6-7-13-12(8-11)18-19-21-13/h3-8H,1-2H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNYZOORNPMFIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2417586.png)


![1-methyl-N-(4-methylbenzyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2417589.png)

![Ethyl 2-[2-(methoxymethoxy)-5-methylphenyl]-2-oxoacetate](/img/structure/B2417594.png)

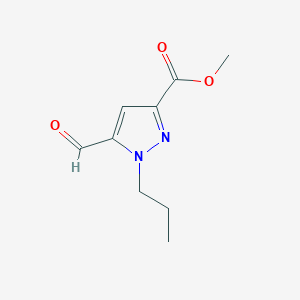
![2,4-dimethoxy-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2417601.png)
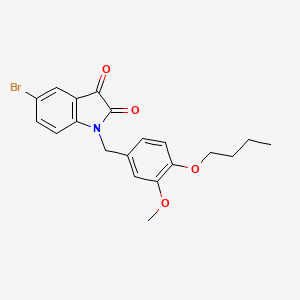
![N-[(4-Phenylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2417604.png)
![3'-(Acetoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B2417605.png)
